ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a fused benzene-thiazole core, an imino-linked 4-sulfonylbenzoyl group, and a 4-methylpiperidine substituent. Its molecular formula is C23H25N3O5S2, with a molecular weight of 487.6 g/mol . The compound’s structural features, including the benzothiazole moiety and sulfonamide-piperidine side chain, align with pharmacophores known for central nervous system (CNS) targeting and enzyme inhibition, particularly acetylcholinesterase (AChE) and β-amyloid aggregation modulators .
Properties
IUPAC Name |
ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-4-32-23(29)18-7-10-20-21(15-18)33-24(26(20)3)25-22(28)17-5-8-19(9-6-17)34(30,31)27-13-11-16(2)12-14-27/h5-10,15-16H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOCRNBHOGLWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the piperidine moiety, and the addition of the sulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as:
Preparation of intermediates: Synthesis of key intermediates that will be used in subsequent steps.
Coupling reactions: Combining intermediates under controlled conditions to form the final product.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Sulfonyl Groups
- Methyl 3-Ethyl-2-(4-Piperidin-1-ylsulfonylbenzoyl)imino-1,3-Benzothiazole-6-Carboxylate (CAS: 850909-29-4) This analogue shares the benzothiazole core and piperidine sulfonyl group but differs in the ester substituent (methyl vs. ethyl) and lacks the 4-methyl group on the piperidine ring. Its molecular weight is identical (487.6 g/mol), but the absence of the methyl group may reduce lipophilicity (XLogP3: 3.8) and alter binding kinetics to enzyme active sites .
- N-(6-Methanesulfonyl-Benzothiazol-2-yl)-3-(4-Substituted-Piperazin-1-yl)-Propanamides These derivatives feature a methanesulfonyl-benzothiazole core and a piperazine-linked propanamide chain. Unlike the target compound, they lack the imino-sulfonylbenzoyl bridge but retain the piperazine group, which enhances interaction with AChE’s catalytic anionic site (CAS). Their IC50 values for AChE inhibition range from 0.8–3.2 µM, suggesting the target compound’s piperidine sulfonyl group may offer comparable or superior affinity .
Ethyl Benzoate Derivatives with Heterocyclic Substituents
- I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate) This compound replaces the benzothiazole core with a pyridazine ring and phenethylamino linker. Its molecular weight (357.4 g/mol) is lower, and the absence of a sulfonyl group limits its ability to form hydrogen bonds critical for enzyme inhibition. However, its phenethylamino chain may enhance blood-brain barrier (BBB) penetration .
- Di-Aryl-Substituted Imidazo[2,1-b]Benzothiazoles These derivatives, such as ethyl 2-(3,4-dimethoxyphenoxy)ethyl-linked benzothiazoles, exhibit analgesic and anti-inflammatory activities. Their bulky aryl groups (e.g., dimethoxyphenoxy) increase molecular weight (>500 g/mol) but may reduce CNS bioavailability compared to the target compound’s compact structure .
Sulfonylurea-Based Compounds
- Metsulfuron Methyl (Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate) A sulfonylurea herbicide with a triazine group instead of benzothiazole. While structurally distinct, its sulfonylurea bridge highlights the versatility of sulfonamide groups in molecular recognition. However, its agricultural applications differ significantly from the target compound’s therapeutic focus .
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzothiazole ring, a sulfonamide moiety, and an ethyl carboxylate group. Its molecular formula is C22H28N4O4S, and the structural representation is critical for understanding its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have been shown to possess activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) for related compounds has been reported to be comparable to established antibiotics like ciprofloxacin and ketoconazole .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored. For example, structural analogs have been identified as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to therapeutic effects in managing diabetes by delaying glucose absorption .
The biological activity of this compound is likely mediated through several mechanisms:
- Binding Affinity : The sulfonamide group enhances binding affinity to target enzymes or receptors.
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to active sites of target proteins, inhibiting their function through steric hindrance or competitive inhibition .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to ethyl (2E)-3-methyl exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.
Study 2: Enzyme Inhibition
In another investigation, derivatives were tested for their ability to inhibit α-glucosidase. The results demonstrated that certain modifications on the benzothiazole scaffold significantly enhanced enzyme inhibition compared to standard drugs like acarbose .
Data Tables
| Biological Activity | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 20 | Ciprofloxacin |
| Escherichia coli | 30 | Ketoconazole |
| α-glucosidase Inhibition | 25 | Acarbose |
Q & A
Q. What analytical methods characterize degradation products under oxidative stress?
- Methodological Answer : Accelerated oxidative degradation (40°C, 75% RH, 0.1% H2O2) followed by LC-QTOF-MS identifies sulfone and N-oxide derivatives. Stability-indicating methods (e.g., UPLC-PDA) quantify degradation impurities to <0.2% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
